molecular formula C9H16N2O18P4 B1196054 Uridine 3'-diphosphate 5'-diphosphate CAS No. 52591-55-6

Uridine 3'-diphosphate 5'-diphosphate

Cat. No. B1196054
CAS RN: 52591-55-6
M. Wt: 564.12 g/mol
InChI Key: VEWFJWUGNWJRLL-XVFCMESISA-N
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Description

Molecular Structure Analysis

The molecular formula of UDP is C₉H₁₄N₂O₁₂P₂ , and its molar mass is approximately 404.16 g/mol . The structure consists of the uracil base linked to ribose, which, in turn, is connected to the pyrophosphate group .


Chemical Reactions Analysis

  • Signaling pathways : UDP serves as a ligand for certain P2Y receptors .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O18P4/c12-5-1-2-11(9(14)10-5)8-6(13)7(27-33(23,24)29-31(18,19)20)4(26-8)3-25-32(21,22)28-30(15,16)17/h1-2,4,6-8,13H,3H2,(H,21,22)(H,23,24)(H,10,12,14)(H2,15,16,17)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWFJWUGNWJRLL-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O18P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200569
Record name Uridine 3'-diphosphate 5'-diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uridine 3'-diphosphate 5'-diphosphate

CAS RN

52591-55-6
Record name Uridine 3'-diphosphate 5'-diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052591556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine 3'-diphosphate 5'-diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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